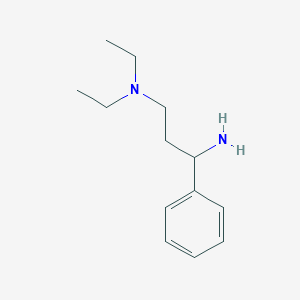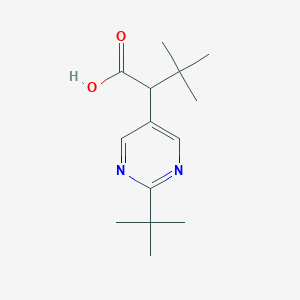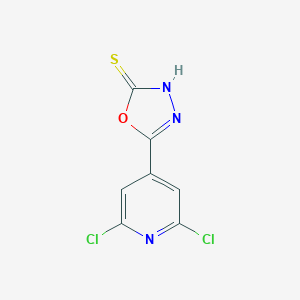
2,4,5-Trifluorobenzaldehyde
Overview
Description
2,4,5-Trifluorobenzaldehyde is an organic compound with the molecular formula C₇H₃F₃O and a molecular weight of 160.09 g/mol . It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its use as an intermediate in organic synthesis, particularly in the production of various fluorinated compounds .
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available literature. .
Mode of Action
For instance, it may be used in the synthesis of bis(2,4,5-trifluorophenyl)methanone .
Result of Action
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trifluorobenzaldehyde. For instance, exposure to air might affect its stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2,4,5-trichlorobenzonitrile with potassium fluoride (KF) to form 2,4,5-trifluorobenzonitrile, which is then hydrolyzed to produce this compound . Another method involves the treatment of this compound with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation of the resulting benzyl alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of dipolar aprotic solvents and controlled reaction conditions are common to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,5-trifluorobenzoic acid.
Reduction: It can be reduced to form 2,4,5-trifluorobenzyl alcohol.
Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: 2,4,5-Trifluorobenzoic acid.
Reduction: 2,4,5-Trifluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trifluorobenzaldehyde is widely used in scientific research and industrial applications:
Comparison with Similar Compounds
- 3,4,5-Trifluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2,3,5,6-Tetrafluorobenzaldehyde
- 4-(Difluoromethoxy)benzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 2,4,5-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other trifluorobenzaldehydes, the 2,4,5-trifluoro substitution pattern provides distinct electronic and steric effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2,4,5-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIFJRXFYSUBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333948 | |
| Record name | 2,4,5-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165047-24-5 | |
| Record name | 2,4,5-Trifluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165047-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4,5-Trifluorobenzaldehyde utilized in the synthesis of complex molecules?
A: this compound serves as a valuable building block in organic synthesis. For example, it can be reacted with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene to produce bis(2,4,5-trifluorophenyl)methanone after oxidation of the intermediate benzyl alcohol. This hexafluorobenzophenone then undergoes nucleophilic aromatic substitution reactions, offering a route to diverse fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds are often precursors to fluorinated analogs of important fluorophores like fluorescein and rhodamine.
Q2: Can this compound participate in catalytic reactions?
A: Research indicates that this compound can be decarbonylated in the presence of the cobalt catalyst CoMe(PMe3)4. This decarbonylation reaction highlights the potential of this compound as a substrate in transition metal-catalyzed transformations, opening avenues for further exploration of its reactivity.
Q3: What is the significance of the fluorination in this compound derivatives?
A: Fluorination plays a crucial role in influencing the properties of compounds derived from this compound. For instance, incorporating fluorine into fluorophores can enhance their photostability and modify their spectroscopic characteristics. The strategic positioning of fluorine atoms allows fine-tuning of absorption and emission spectra in the resulting fluorophores, making them highly valuable for various applications.
Q4: How is this compound employed in the synthesis of chiral molecules?
A: Researchers successfully synthesized (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol utilizing this compound as a starting material. The synthesis involved a Wittig-Horner reaction followed by a reduction and a Sharpless asymmetric epoxidation. This approach exemplifies the versatility of this compound in constructing chiral molecules with high enantiomeric excess, which is crucial in pharmaceutical and medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















